
5-(trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine” pertains to a category of pyridine derivatives known for their utility in various chemical syntheses and industrial applications. These compounds often contain fluorine atoms, enhancing their reactivity and utility in organic synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives, such as the one , often involves nucleophilic substitution reactions, cyclization, and the introduction of fluorinated groups to achieve the desired trifluoromethyl functionalities. For example, the synthesis and X-ray determination of a precursor for radiolabeling peptides, closely related to the trifluoromethyl pyridine class, involves critical steps like displacement of a Cl atom and anion exchange, which could be analogous to the synthesis route of the target compound (Davis & Fettinger, 2018).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including trifluoromethyl groups, is often elucidated using X-ray crystallography, providing insights into their geometric conformation and intermolecular interactions. This structural information is crucial for understanding the compound's reactivity and properties. Although specific molecular structure analysis for “5-(trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine” is not readily available, related compounds have been structurally characterized to confirm their synthetic routes and molecular integrity.
Chemical Reactions and Properties
Pyridine derivatives with trifluoromethyl groups participate in various chemical reactions, including nucleophilic substitution and cyclization, attributed to their electron-withdrawing and lipophilic properties. These reactions are foundational for synthesizing complex molecules, including pharmaceuticals and agrochemicals. For instance, the synthesis of a novel interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine showcases the reactivity of similar compounds under specific conditions, leading to complexes with unique structures and properties (Chernov'yants et al., 2011).
Propiedades
IUPAC Name |
5-(trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-6-10(2)11(3)13(7-9)20-14-5-4-12(8-19-14)15(16,17)18/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMZUZUUANTUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=NC=C(C=C2)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)

![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
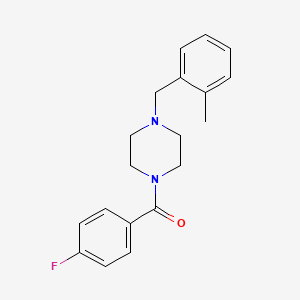
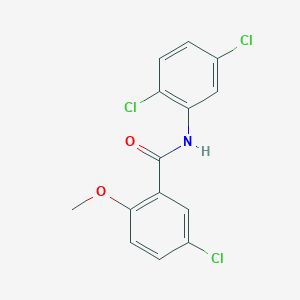

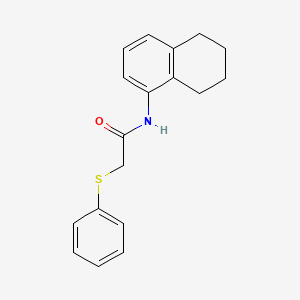
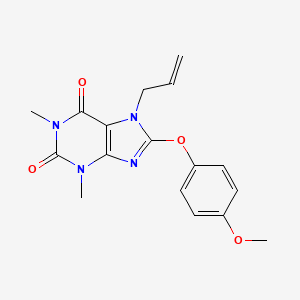

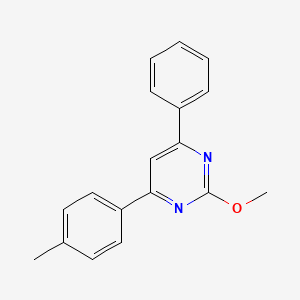
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)